molecular formula C7H16N2O2 B13850140 propan-2-yl N-(1-aminopropan-2-yl)carbamate

propan-2-yl N-(1-aminopropan-2-yl)carbamate

Cat. No.: B13850140
M. Wt: 160.21 g/mol
InChI Key: YUAWRNZQMFFXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-(1-aminopropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(1-aminopropan-2-yl)carbamate can be achieved through various methods. One common approach involves the reaction of isopropyl chloroformate with 1-aminopropan-2-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl N-(1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, propan-2-yl N-(1-aminopropan-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in various organic synthesis processes .

Biology: Its structure allows it to interact with specific biological targets .

Medicine: In medicine, carbamates are known for their use in pharmaceuticals. This compound may have potential as a therapeutic agent, although further research is needed to explore its efficacy and safety .

Industry: Industrially, this compound can be used in the production of fungicides and other agrochemicals. Its fungicidal activity has been demonstrated against various plant pathogens .

Mechanism of Action

The mechanism of action of propan-2-yl N-(1-aminopropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Uniqueness: Propan-2-yl N-(1-aminopropan-2-yl)carbamate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

propan-2-yl N-(1-aminopropan-2-yl)carbamate

InChI

InChI=1S/C7H16N2O2/c1-5(2)11-7(10)9-6(3)4-8/h5-6H,4,8H2,1-3H3,(H,9,10)

InChI Key

YUAWRNZQMFFXAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC(C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.